molecular formula C12H11N5O3 B2864088 5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 936081-42-4

5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2864088
CAS No.: 936081-42-4
M. Wt: 273.252
InChI Key: QMNCCVLHKZMTTG-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound characterized by its imidazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. Subsequent nitration and methylation steps are employed to introduce the nitro and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or using chemical reductants like sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug design.

  • Industry: It may be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

  • Benzimidazole derivatives: These compounds contain the benzimidazole core and are used in various pharmaceutical applications.

Uniqueness: 5-(1H-imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

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Properties

IUPAC Name

5-imidazol-1-yl-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-14-8-5-10(16-4-3-13-7-16)11(17(19)20)6-9(8)15(2)12(14)18/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNCCVLHKZMTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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